molecular formula C4H5I B1589688 4-Iodo-1-butyne CAS No. 43001-25-8

4-Iodo-1-butyne

Cat. No.: B1589688
CAS No.: 43001-25-8
M. Wt: 179.99 g/mol
InChI Key: SGLSTFIXVDSVNV-UHFFFAOYSA-N
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Description

4-Iodo-1-butyne is an organic compound with the molecular formula C₄H₅I. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine atom attached to the terminal carbon of the butyne chain. This structure imparts unique reactivity and properties to the molecule, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-1-butyne can be synthesized through several methods. One common approach involves the iodination of 1-butyne. This reaction typically uses iodine (I₂) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K₂CO₃). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-butyne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alkanes or alkenes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

    Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) in the presence of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of azides, thiols, or other substituted alkynes.

    Addition: Formation of dihalides or haloalkenes.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

4-Iodo-1-butyne has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Iodo-1-butyne in chemical reactions involves the activation of the carbon-carbon triple bond and the iodine atom. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bond can undergo addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the alkyne moiety.

Comparison with Similar Compounds

    1-Iodo-2-butyne: Similar structure but with the iodine atom on the second carbon.

    4-Bromo-1-butyne: Bromine atom instead of iodine, leading to different reactivity.

    4-Chloro-1-butyne: Chlorine atom instead of iodine, with distinct chemical properties.

Uniqueness of 4-Iodo-1-butyne: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to bromine or chlorine analogs. The iodine atom’s larger size and lower bond dissociation energy make it a better leaving group, facilitating various substitution and addition reactions. This unique reactivity makes this compound a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-iodobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLSTFIXVDSVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454608
Record name 1-Butyne, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43001-25-8
Record name 1-Butyne, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-butyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-iodo-1-butyne in the synthesis of Juvenile Hormone analogs, and how does its structure facilitate this role?

A: this compound serves as a crucial building block for constructing the triene system found in juvenile hormones []. Its structure, containing both an iodine atom and a terminal alkyne group, enables its participation in specific reactions that facilitate chain elongation.

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